3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides were the first synthetic antimicrobial drugs, playing a pivotal role in treating infectious diseases. Their versatility and broad bioactive spectrum have led to extensive chemical structural modifications, yielding a wide range of medicinal applications. These derivatives, including metal supermolecular complexes, exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The active research in this domain highlights the potential for sulfonamide compounds, such as 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, to contribute to new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Synthesis and Characterization of Cyclic Compounds
The development of novel cyclic compounds containing aminobenzenesulfonamide, a related structure to this compound, has been a focal point of research. Techniques such as sequential Nicholas and Pauson-Khand reactions have facilitated the synthesis of unique polyheterocyclic compounds. These advancements underscore the chemical versatility and pharmaceutical potential of sulfonamide derivatives in creating functional molecules (Kyosuke Kaneda, 2020).
Environmental Impact and Analysis Techniques
Beyond pharmaceutical applications, sulfonamides' presence in the environment and their analysis have garnered attention. The persistence of sulfonamides in ecosystems, primarily from agricultural activities, poses potential hazards to human health. Techniques such as capillary electrophoresis have been developed for the analysis of sulfonamides, reflecting the ongoing need to monitor and understand their environmental impact (Baran et al., 2011).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial dna synthesis .
Mode of Action
Sulfonamides generally act by competitively inhibiting bacterial dna synthesis .
Biochemical Pathways
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and proteins .
Result of Action
Sulfonamides are known to inhibit bacterial growth by preventing the synthesis of essential biomolecules .
Properties
IUPAC Name |
3-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJWFHQFKLTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.